molecular formula C17H17N3Na2O8 B1667724 Balsalazide disodium dihydrate CAS No. 150399-21-6

Balsalazide disodium dihydrate

Cat. No.: B1667724
CAS No.: 150399-21-6
M. Wt: 437.3 g/mol
InChI Key: HYSVUPBQPCRAJM-ITFXXQIYSA-L
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Description

Balsalazide disodium dihydrate is an anti-inflammatory drug primarily used in the treatment of inflammatory bowel diseases such as ulcerative colitisThis targeted delivery allows the active agent to act directly on the inflamed areas of the colon, making it more effective than other treatments that release the active ingredient earlier in the digestive tract .

Mechanism of Action

Target of Action

The primary target of Balsalazide Disodium is the large intestine, where it acts directly on ulcerative colitis . It is delivered to the colon intact, where it is enzymatically cleaved to produce mesalamine, also known as 5-aminosalicylic acid, or 5-ASA .

Mode of Action

Balsalazide Disodium is a prodrug, which means it has little or no pharmacologic activity until it is metabolized in the body . It is cleaved in the colon by bacterial azoreduction to release equimolar quantities of mesalamine, which is the therapeutically active portion of the molecule .

Biochemical Pathways

The biochemical pathway affected by Balsalazide Disodium involves the production of arachidonic acid metabolites. Mucosal production of these metabolites, both through the cyclooxygenase pathways and the lipoxygenase pathways, is increased in patients with chronic inflammatory bowel disease .

Pharmacokinetics

Balsalazide Disodium is usually administered as the disodium salt . It is delivered intact to the colon, where it is cleaved by bacterial azoreduction to release mesalamine . The bioavailability of Balsalazide Disodium is less than 1%, and its protein binding is greater than or equal to 99% .

Result of Action

The result of Balsalazide Disodium’s action is the reduction of symptoms of ulcerative colitis, such as diarrhea, rectal bleeding, and stomach pain . This is achieved through the anti-inflammatory effects of mesalamine, which is released in the colon .

Action Environment

The action of Balsalazide Disodium is influenced by the environment within the colon. The presence of bacteria in the colon is necessary for the azoreduction that cleaves Balsalazide Disodium to release mesalamine . Therefore, changes in the bacterial population of the colon could potentially influence the efficacy of Balsalazide Disodium.

Biochemical Analysis

Biochemical Properties

Balsalazide Disodium is a prodrug that has little or no pharmacologic activity until it is enzymatically cleaved in the colon to produce mesalamine (5-aminosalicylic acid), an anti-inflammatory drug indicated for the treatment of mildly to moderately active ulcerative colitis . It is delivered intact to the colon where it is cleaved by bacterial azoreduction to release equimolar quantities of mesalamine, which is the therapeutically active portion of the molecule, and the inert 4-aminobenzoyl- (beta)-alanine .

Cellular Effects

Balsalazide Disodium works by decreasing swelling in the colon, thereby reducing symptoms of ulcerative colitis such as diarrhea, rectal bleeding, and stomach pain .

Molecular Mechanism

The molecular mechanism of Balsalazide Disodium involves the delivery of mesalamine to the large intestine to act directly on ulcerative colitis .

Temporal Effects in Laboratory Settings

In a clinical trial, high dose Balsalazide Disodium (3.0 g twice daily) was superior in maintaining remission in patients with ulcerative colitis compared with a low dose (1.5 g twice daily) or a standard dose of mesalamine (0.5 g three times daily). All three treatments were safe and well tolerated .

Dosage Effects in Animal Models

In animal reproduction studies, there were no adverse developmental effects observed after oral administration of Balsalazide Disodium in pregnant rats and rabbits during organogenesis at doses .

Metabolic Pathways

Balsalazide Disodium is metabolized by bacterial azoreduction in the colon to produce 5-aminosalicylic acid (mesalamine, active), 4-aminobenzoyl-β-alanine (inert), and their metabolites .

Transport and Distribution

Balsalazide Disodium is delivered intact to the colon where it is cleaved by bacterial azoreduction to release equimolar quantities of mesalamine, which is the therapeutically active portion of the molecule, and the inert 4-aminobenzoyl- (beta)-alanine .

Subcellular Localization

Balsalazide Disodium works inside the bowels to reduce the inflammation and other symptoms of the disease . It is usually administered as the disodium salt .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of balsalazide disodium dihydrate involves several key steps:

    Acylation Reaction: The starting material, 4-aminobenzoic acid, is acylated with glycine to form 4-amino hippuric acid.

    Catalytic Hydrogenation: The 4-amino hippuric acid is then subjected to catalytic hydrogenation to produce the corresponding amine.

    Diazotization Reaction: The amine is treated with nitrous acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with salicylic acid to produce balsalazide

Industrial Production Methods

In industrial settings, the synthesis of this compound is optimized for efficiency and yield. Microwave-assisted synthesis has been employed to shorten reaction times and improve yields. This method involves N-acylation, hydrogenation reduction, diazotization, and coupling reactions, followed by salt formation .

Chemical Reactions Analysis

Types of Reactions

Balsalazide disodium dihydrate undergoes several types of chemical reactions:

    Oxidation: Balsalazide can be oxidized using reagents such as chloramine-T and bromamine-T in acidic conditions.

    Reduction: The compound can be reduced to its amine form using catalytic hydrogenation.

    Substitution: The diazonium intermediate can undergo substitution reactions with various nucleophiles to form different derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Balsalazide disodium dihydrate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Mesalazine (5-aminosalicylic acid): The active metabolite of balsalazide, used directly in the treatment of inflammatory bowel diseases.

    Sulfasalazine: Another prodrug that releases mesalazine in the colon but has a different carrier molecule.

    Olsalazine: A dimer of mesalazine that is also used to treat ulcerative colitis.

Uniqueness

Balsalazide disodium dihydrate is unique in its ability to deliver mesalazine specifically to the colon, bypassing the small intestine. This targeted delivery reduces systemic side effects and increases the efficacy of the treatment in the inflamed areas of the colon .

Properties

IUPAC Name

disodium;3-[[4-[(3-carboxy-4-oxidophenyl)diazenyl]benzoyl]amino]propanoate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O6.2Na.2H2O/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23;;;;/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26);;;2*1H2/q;2*+1;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCNKOBSQURQOZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCC(=O)[O-])N=NC2=CC(=C(C=C2)[O-])C(=O)O.O.O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3Na2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150399-21-6
Record name Balsalazide disodium [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150399216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BALSALAZIDE DISODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XL6BJI034
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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